Atrial-Selective Reduction in Action Potential Upstroke Velocity (Vmax) vs. Ventricular Tissue
AZD1305 demonstrates preferential sodium channel blockade in atrial versus ventricular tissue, a key determinant of its atrial-selective efficacy [1]. In isolated canine arterially perfused preparations, AZD1305 (3 µM) reduced the maximum rate of rise of the action potential upstroke (Vmax) by 51 ± 10% in atria, compared to a significantly smaller reduction of 31 ± 23% in ventricles (cycle length = 500 ms) [1]. This atrial-selective effect on Vmax is further supported by its more potent inhibition of peak sodium current (INa,peak) in atrial versus ventricular myocytes [1].
| Evidence Dimension | Atrial vs. Ventricular Vmax Reduction |
|---|---|
| Target Compound Data | Atrial Vmax reduction: 51 ± 10%; Ventricular Vmax reduction: 31 ± 23% |
| Comparator Or Baseline | Ventricular tissue from the same canine preparation (baseline) |
| Quantified Difference | Atrial Vmax reduction is 20 percentage points greater than ventricular Vmax reduction (51% vs. 31%) |
| Conditions | Isolated arterially perfused canine atrial and ventricular preparations; 3 µM AZD1305; cycle length = 500 ms |
Why This Matters
This quantifies the atrial-selective mechanism of action, confirming that AZD1305 is not a non-specific sodium channel blocker and is therefore a more targeted tool for AF research than drugs like flecainide or propafenone.
- [1] Burashnikov A, et al. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog. J Cardiovasc Pharmacol. 2010;56(1):80-90. PMID: 20386458. View Source
